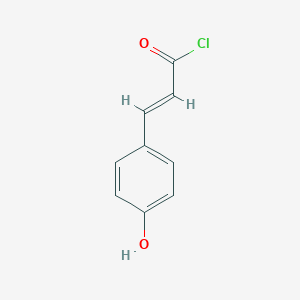
4-Hydroxycinnamic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxycinnamic acid, also known as p-Coumaric acid, is a hydroxy derivative of cinnamic acid with antioxidant properties . It is a major component of lignocellulose . Hydroxycinnamic acids are a class of aromatic acids or phenylpropanoids having a C6–C3 skeleton . These compounds are hydroxy derivatives of cinnamic acid .
Synthesis Analysis
4-Hydroxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . The final yields of hydroxycinnamic acids were increased by engineering the metabolic pathway of E. coli .
Molecular Structure Analysis
4-Hydroxycinnamic acid chloride contains a total of 19 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Hydroxycinnamic acids are derived from cinnamic acid via hydroxylation or methylation . They are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer .
Physical and Chemical Properties Analysis
4-Hydroxycinnamic acid is a light yellow to beige crystalline powder with aroma, soluble in methanol, ethanol, DMSO and other organic solvents .
Mecanismo De Acción
Safety and Hazards
4-Hydroxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Direcciones Futuras
The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers . Cinnamic acid derivatives are generated through the shikimic acid pathway and belong to the phenylpropanoid class . The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives, providing both hydroxy- and/or methoxy-containing compounds as final biologically active compounds .
Propiedades
Número CAS |
108608-03-3 |
|---|---|
Fórmula molecular |
C9H7ClO2 |
Peso molecular |
182.6 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
Clave InChI |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)Cl)O |
Sinónimos |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)


